molecular formula C8H4F3NO4 B2825978 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid CAS No. 2090401-21-9

4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid

Cat. No.: B2825978
CAS No.: 2090401-21-9
M. Wt: 235.118
InChI Key: KYETWAXNQJKTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents under specific conditions . The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can lead to a variety of substituted benzoic acids .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The nitro group can participate in redox reactions, further influencing the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-2-fluoro-5-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-2-chloro-5-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-5-1-4(7(10)11)6(12(15)16)2-3(5)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYETWAXNQJKTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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